molecular formula C14H11NS B3336564 4-Phenylbenzyl isothiocyanate CAS No. 31162-25-1

4-Phenylbenzyl isothiocyanate

Cat. No. B3336564
CAS RN: 31162-25-1
M. Wt: 225.31 g/mol
InChI Key: QRVWCRZNUFESFR-UHFFFAOYSA-N
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Description

4-Phenylbenzyl isothiocyanate is a substance used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development . It is an organo-sulphur phytochemical and is a product of hydrolysis of glucosinolates .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach .


Molecular Structure Analysis

The molecular formula of 4-Phenylbenzyl isothiocyanate is C14H11NS . Isothiocyanates are biologically active hydrolysis products of glucosinolates . They exhibit different chemical structures; allyl isothiocyanate is an aliphatic compound, whereas both benzyl isothiocyanate and phenethyl isothiocyanate are aromatic and contain a benzene ring .


Physical And Chemical Properties Analysis

The molar mass of 4-Phenylbenzyl isothiocyanate is 225.30884 . Isothiocyanates are highly reactive organo-sulphur phytochemicals . Structural differences lead to differences in lipophilicity and hydrophilicity .

Scientific Research Applications

Antimicrobial Properties

Isothiocyanates, including 4-Phenylbenzyl isothiocyanate, exhibit various biological characteristics, one of which is their antimicrobial properties . They have been found to be effective against a range of microorganisms, making them valuable in the field of medicine and food preservation.

Anti-inflammatory Properties

Another significant application of isothiocyanates is their anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in treating diseases that are caused by or result in inflammation.

Anticancer Properties

Isothiocyanates have been recognized for their anticancer properties . They have the potential to prevent or slow down the growth of cancer cells, making them a subject of interest in cancer research.

Antioxidative Properties

Isothiocyanates also possess antioxidative properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Chemoprevention

Isothiocyanates, including 4-Phenylbenzyl isothiocyanate, have been found to have chemopreventive effects . They can interfere with the processes that lead to the development and progression of cancer.

Antitumor Properties

Apart from their anticancer properties, isothiocyanates also exhibit antitumor properties . They can inhibit the growth of tumors, adding another dimension to their potential applications in cancer treatment.

Antidiabetic Effects

Studies have revealed that isothiocyanates encompass a plethora of health benefits, including antidiabetic effects . They can help regulate blood sugar levels, making them potentially useful in the management of diabetes.

Cardioprotective Effects

Lastly, isothiocyanates have been found to have cardioprotective effects . They can help protect the heart and the cardiovascular system, contributing to heart health and the prevention of heart diseases.

Mechanism of Action

Target of Action

4-Phenylbenzyl isothiocyanate, like other isothiocyanates (ITCs), governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

ITCs interact with their targets, leading to a variety of changes. For instance, they can inhibit CYP enzymes, modulate cell cycle regulators, induce apoptosis, and inhibit metastasis . The specific interactions of 4-Phenylbenzyl isothiocyanate with its targets are still under investigation.

Biochemical Pathways

ITCs are derived from the enzymatic hydrolysis of glucosinolates (GSLs). Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This pathway affects various downstream effects, including the modulation of cancer-related targets or pathways .

Pharmacokinetics

The pharmacokinetic features of ITCs include linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . These properties impact the bioavailability of ITCs, including 4-Phenylbenzyl isothiocyanate.

Result of Action

The molecular and cellular effects of ITCs’ action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ITCs. For instance, the pH and the presence of certain cofactors can affect the formation of ITCs from GSLs . Additionally, dietary intake of cruciferous vegetables, which are rich in GSLs, can increase the bioavailability of ITCs .

Safety and Hazards

4-Phenylbenzyl isothiocyanate is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause an allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Isothiocyanates have shown potential in the prevention of DNA damage and cancer caused by various carcinogens in the diet including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines . They also have antioxidant, anti-inflammatory, and antibacterial properties . Future research needs to consider the extraction challenges due to the high volatility and heat sensitivity of these bioactive compounds .

properties

IUPAC Name

1-(isothiocyanatomethyl)-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c16-11-15-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVWCRZNUFESFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbenzyl isothiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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